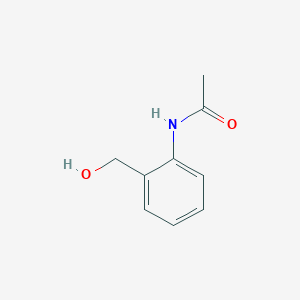

2-Acetamidobenzyl Alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 365355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(hydroxymethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(12)10-9-5-3-2-4-8(9)6-11/h2-5,11H,6H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJHQXMAFMCVHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943234 | |

| Record name | N-[2-(Hydroxymethyl)phenyl]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20939-77-9 | |

| Record name | 20939-77-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[2-(Hydroxymethyl)phenyl]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Acetamidobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetamidobenzyl Alcohol (CAS No. 20939-77-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Acetamidobenzyl Alcohol, a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. From its fundamental physicochemical properties to its synthesis and strategic applications in the construction of complex bioactive molecules, this document serves as an essential resource for professionals in the field.

Core Molecular Characteristics

This compound, systematically named N-[2-(hydroxymethyl)phenyl]acetamide, is a bifunctional organic compound featuring both a primary alcohol and a secondary amide group on a benzene ring. This unique arrangement of functional groups imparts a balance of reactivity and stability, making it a valuable building block in multi-step syntheses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These data are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source |

| CAS Number | 20939-77-9 | [1] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | N-[2-(hydroxymethyl)phenyl]acetamide | [1] |

| Boiling Point | 393.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.211 g/cm³ (Predicted) | [2] |

| Flash Point | 191.5 °C (Predicted) | [2] |

| XLogP3 | 0.2 | [1] |

Synthesis and Purification

The most direct and common route for the synthesis of this compound is the acetylation of its corresponding amine precursor, 2-aminobenzyl alcohol. This reaction is a standard N-acetylation, which is a robust and high-yielding transformation in organic synthesis.

Synthetic Workflow: Acetylation of 2-Aminobenzyl Alcohol

The following diagram illustrates the straightforward synthetic pathway to this compound.

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on standard acetylation methods for primary amines[3].

Materials:

-

2-Aminobenzyl alcohol

-

Acetic anhydride

-

Pyridine or Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzyl alcohol (1.0 eq) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add pyridine or triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq) at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Isolation: The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

The structural confirmation of this compound is typically achieved through a combination of spectroscopic techniques. The expected spectral data are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H stretch | 3400-3200 (broad) |

| Amide | N-H stretch | 3350-3250 (moderate) |

| Amide | C=O stretch (Amide I) | 1680-1630 (strong) |

| Aromatic Ring | C=C stretch | 1600-1450 (variable) |

| Alcohol | C-O stretch | 1260-1000 (strong) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene protons of the benzyl alcohol moiety, the acetyl methyl protons, and the amide and hydroxyl protons. The chemical shifts (δ) are solvent-dependent.

-

Aromatic Protons: Multiple signals in the range of δ 7.0-8.0 ppm.

-

Hydroxymethyl Protons (-CH₂OH): A singlet or doublet around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

-

Amide Proton (-NH): A broad singlet, typically in the downfield region.

-

Acetyl Protons (-COCH₃): A sharp singlet around δ 2.0-2.2 ppm.

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the hydroxymethyl carbon, the amide carbonyl carbon, and the acetyl methyl carbon.

-

Aromatic Carbons: Multiple signals between δ 110-140 ppm.

-

Hydroxymethyl Carbon (-CH₂OH): A signal around δ 60-65 ppm.

-

Amide Carbonyl Carbon (-C=O): A signal in the range of δ 168-172 ppm.

-

Acetyl Methyl Carbon (-COCH₃): A signal around δ 23-25 ppm.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 165. Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.

Applications in Drug Discovery and Development

This compound is a valuable synthon, particularly in the construction of heterocyclic scaffolds that are prevalent in many biologically active compounds. The strategic placement of the acetamido and hydroxymethyl groups allows for a variety of chemical transformations.

Role as a Precursor to N-Heterocycles

The primary application of this class of compounds lies in their ability to serve as precursors to condensed nitrogen-containing heterocycles, most notably quinazolines and their derivatives. The precursor, 2-aminobenzyl alcohol, is widely used in such syntheses.[4] The acetamido group in this compound can be considered a protected form of the amine, which can be advantageous in certain synthetic strategies.

The general synthetic utility is depicted in the following workflow:

Caption: Synthetic utility of this compound in heterocycle synthesis.

The acetamido group can be hydrolyzed under acidic or basic conditions to reveal the primary amine, 2-aminobenzyl alcohol. This in situ deprotection followed by condensation with various electrophiles (aldehydes, ketones, nitriles, etc.) and subsequent cyclization is a common strategy for the synthesis of quinazolines.[4] The use of the acetyl-protected form can prevent unwanted side reactions of the more nucleophilic primary amine in earlier synthetic steps.

Potential as a Hapten

This compound has been described as a hapten that can bind to antibodies.[1] This property suggests its potential use in immunological studies and the development of immunoassays.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

Hazard Identification:

-

Skin Irritation: May cause skin irritation.[1]

-

Eye Irritation: May cause serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

First Aid Measures:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water.

For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.[2][5][6][7][8][9][10][11]

Conclusion

This compound (CAS No. 20939-77-9) is a valuable and versatile chemical intermediate. Its straightforward synthesis, well-defined spectroscopic properties, and strategic positioning of functional groups make it a useful building block for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles of medicinal importance. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

-

American Elements. (2022, January 15). N-(2-(Hydroxymethyl)phenyl)acetamide Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 339292, this compound. Retrieved from [Link]

- Hill, R. R., Coyle, J. D., Birch, D., Dawe, E., Jeffs, G. E., Randall, D., ... & Stevenson, T. M. (1991). The photochemistry of N-formylkynurenine and related compounds. Journal of the American Chemical Society, 113(5), 1805–1817.

- Rostami, A., Ghorbani-Choghamarani, A., & Tahmasbi, B. (2016). Silica sulfuric acid-coated Fe3O4 nanoparticeles as high reusable nanocatalyst for the oxidation of sulfides into sulfoxids, protection and deprotection of hydroxyl groups using HMDS and Ac2O. Journal of the Iranian Chemical Society, 13(10), 1833-1842.

- Zareyee, D., & Karimi, B. (2010). Comparison of protocols for the acylation of phenol and benzyl alcohol.

- Shaterian, H. R., & Ghashang, M. (2007). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research, 2007(5), 289-291.

- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Letters in Organic Chemistry, 4(1), 21-24.

-

Scribd. (n.d.). Synthesis of Para Hydroxy Phenyl Acetamide. Retrieved from [Link]

- Patel, K. D., Patel, H. D., & Patel, N. C. (2019). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

-

PrepChem.com. (n.d.). Preparation of N-(hydroxymethyl)acetamide acetate (ester). Retrieved from [Link]

- Doraghi, R., & Ghashang, M. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. ChemistrySelect, 9(15), e202304724.

- van der Werf, M. J., van der Wiel, I. M., de Groot, A., & Janssen, D. B. (2020). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup. Organic Process Research & Development, 24(10), 2216–2224.

- Iaroshenko, V. O., & Ostrovskyi, D. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Pharmaceuticals, 14(11), 1152.

- Pasha, Y., & Pujar, V. (2023). Green Synthesis of Bioactive Molecules: A Review. International Journal of Pharmacy Research & Technology (IJPRT), 13(1), 1-10.

- Tsotinis, A., Eleutheriades, A., & Gavalas, A. (2002). Medicinal chemistry of 2,2,4-substituted morpholines. Current Topics in Medicinal Chemistry, 2(8), 847-865.

- Deshmukh, A. R. A. S., Bhawal, B. M., Krishnaswamy, D., Govande, V. V., Shinkre, B. A., & Jayanthi, A. (2004). Azetidin-2-ones, synthon for biologically important compounds. Current Medicinal Chemistry, 11(14), 1889-1920.

- Wang, Y., Gao, S., & Wang, J. (2024). Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. Journal of Organic Chemistry, 89(1), 1-13.

Sources

- 1. This compound | C9H11NO2 | CID 339292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. aksci.com [aksci.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of N-[2-(hydroxymethyl)phenyl]acetamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of N-[2-(hydroxymethyl)phenyl]acetamide (CAS No. 20939-77-9). In the landscape of pharmaceutical development, a thorough understanding of a compound's physicochemical profile is a non-negotiable prerequisite for advancing a molecule through the discovery and development pipeline. These properties govern a substance's behavior from initial synthesis and purification to its formulation, pharmacokinetic profile, and ultimately, its interaction with biological systems. This document moves beyond a simple recitation of data, offering a deep dive into the experimental rationale and methodologies required to elucidate these critical parameters. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes theoretical predictions, data from closely related isomers, and established, field-proven analytical protocols. It is designed to serve as both a foundational reference and a practical handbook for the comprehensive characterization of N-[2-(hydroxymethyl)phenyl]acetamide and analogous N-aryl acetamides.

Introduction: The Significance of N-[2-(hydroxymethyl)phenyl]acetamide

N-[2-(hydroxymethyl)phenyl]acetamide, also known as 2-Acetamidobenzyl alcohol, is an aromatic amide containing a primary alcohol and a secondary acetamide functional group on a benzene ring in an ortho substitution pattern. This unique arrangement of functional groups imparts a specific set of physicochemical characteristics that are of profound interest in medicinal chemistry and drug design. The amide linkage is a cornerstone of peptide and protein structure, and its presence in small molecules can facilitate hydrogen bonding interactions with biological targets. The hydroxymethyl group can also participate in hydrogen bonding and may serve as a site for metabolic modification or further chemical derivatization.

The interplay of these functional groups dictates properties such as solubility, lipophilicity, and acid-base character, which in turn influence a potential drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of these physicochemical properties is therefore essential for predicting the compound's behavior in biological systems and for designing effective and safe drug products.

Molecular Structure and Identification

A foundational step in the characterization of any compound is the confirmation of its molecular structure and fundamental identifiers.

| Identifier | Value | Source |

| IUPAC Name | N-[2-(hydroxymethyl)phenyl]acetamide | PubChem[1] |

| Synonyms | This compound | PubChem[1] |

| CAS Number | 20939-77-9 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₂ | Biosynth[2] |

| Molecular Weight | 165.19 g/mol | Biosynth[2] |

| Chemical Structure | ![Chemical structure of N-[2-(hydroxymethyl)phenyl]acetamide](https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=339292&t=l) | PubChem[1] |

Core Physicochemical Properties: A Blend of Prediction and Protocol

Melting Point

The melting point of a solid crystalline substance is a crucial indicator of its purity and is vital for formulation and stability studies. While no experimental melting point for N-[2-(hydroxymethyl)phenyl]acetamide is available in the public domain, data for the isomeric para-substituted compound, N-[4-(hydroxymethyl)phenyl]acetamide (CAS 16375-88-5), is reported to be in the range of 120-126 °C. This suggests that the ortho isomer will also be a solid at room temperature with a distinct melting point.

Predicted and Analogous Data:

| Property | Value | Notes |

| Melting Point | Not Experimentally Determined | Predicted to be a solid at room temperature. |

| Melting Point (para-isomer) | 120-126 °C | For N-[4-(hydroxymethyl)phenyl]acetamide. |

Experimental Protocol for Melting Point Determination:

The determination of a melting point is a fundamental technique in chemical analysis. The following protocol outlines the standard capillary melting point method.

Instrumentation:

-

Digital Melting Point Apparatus (e.g., Stuart SMP10, Mettler Toledo MP series)

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline N-[2-(hydroxymethyl)phenyl]acetamide is finely powdered. The open end of a capillary tube is tapped into the powder to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Determination:

-

For an unknown compound, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.

-

The process is then repeated with a fresh sample, with the temperature rapidly increased to about 20 °C below the approximate melting point.

-

The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.

-

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid phase has transitioned to liquid is the completion of melting. The melting point is reported as this range.

Causality and Self-Validation: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities will typically depress and broaden the melting range. This self-validating aspect of the protocol provides immediate feedback on the sample's purity.

Boiling Point

The boiling point is a key physical constant for liquids and can provide an indication of the volatility of a substance. For solids with relatively high melting points, the boiling point is often determined under reduced pressure to prevent decomposition at high temperatures.

Predicted Data:

| Property | Value | Source | Notes |

| Boiling Point | 393.1 °C at 760 mmHg | American Elements[3] | This is a predicted value and should be experimentally verified. |

Experimental Protocol for Boiling Point Determination (Micro-scale):

Given the predicted high boiling point, distillation at atmospheric pressure may lead to decomposition. A micro-scale method is therefore recommended.

Instrumentation:

-

Thiele tube or similar heating bath

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

Procedure:

-

A few drops of N-[2-(hydroxymethyl)phenyl]acetamide are placed in a small test tube.

-

A capillary tube is inverted and placed into the test tube.

-

The test tube is attached to a thermometer and immersed in a heating bath (Thiele tube with high-boiling mineral oil).

-

The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the end of the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is then removed, and the bath is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Causality and Self-Validation: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at the boiling point. The steady stream of bubbles indicates that the vapor pressure has overcome the atmospheric pressure. The point at which the liquid re-enters the capillary upon cooling is a precise measure of this equilibrium.

Solubility

Solubility is a critical parameter that influences a drug's bioavailability and formulation. The presence of both hydrogen bond donors (hydroxyl and amide N-H) and acceptors (carbonyl and hydroxyl oxygens), as well as an aromatic ring, suggests that N-[2-(hydroxymethyl)phenyl]acetamide will exhibit moderate solubility in polar protic solvents and limited solubility in non-polar solvents.

Predicted and General Solubility Profile:

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately Soluble | The polar hydroxyl and amide groups can form hydrogen bonds with water.[4] |

| Ethanol, Methanol | Soluble | "Like dissolves like"; these polar protic solvents can interact favorably with the polar functional groups. |

| Acetone, Ethyl Acetate | Moderately Soluble | Polar aprotic solvents that can act as hydrogen bond acceptors. |

| Hexane, Toluene | Sparingly Soluble to Insoluble | The non-polar nature of these solvents does not favorably solvate the polar functional groups. |

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

The shake-flask method is the gold standard for determining aqueous solubility.

Materials:

-

N-[2-(hydroxymethyl)phenyl]acetamide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Scintillation vials

-

Shaking incubator

-

Analytical balance

-

HPLC with UV detector

Procedure:

-

An excess amount of N-[2-(hydroxymethyl)phenyl]acetamide is added to a scintillation vial containing a known volume of PBS (pH 7.4).

-

The vial is sealed and placed in a shaking incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After incubation, the suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

The concentration of the dissolved compound in the filtrate is then determined by a validated HPLC-UV method against a standard curve.

Causality and Self-Validation: Reaching equilibrium is paramount for accurate solubility measurement. This is validated by taking samples at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration no longer increases.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and absorption.

Predicted Data:

| Parameter | Value | Source |

| XLogP3 | 0.2 | PubChem[5] |

Experimental Protocol for logP Determination (Shake-Flask Method):

Materials:

-

N-[2-(hydroxymethyl)phenyl]acetamide

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Centrifuge

-

HPLC with UV detector

Procedure:

-

A solution of N-[2-(hydroxymethyl)phenyl]acetamide of known concentration is prepared in either water or n-octanol.

-

Equal volumes of the n-octanol and aqueous phases are added to a centrifuge tube.

-

The tube is vortexed vigorously for several minutes to ensure thorough mixing and then allowed to stand to allow the phases to separate. For stable emulsions, centrifugation may be required.

-

A sample is carefully taken from both the aqueous and n-octanol layers.

-

The concentration of the compound in each phase is determined by HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Causality and Self-Validation: The experiment should be performed in both directions (starting with the compound dissolved in water and in n-octanol) to ensure that equilibrium has been reached. The resulting logP values should be consistent.

Acidity/Basicity (pKa)

The pKa value(s) of a molecule indicate the strength of its acidic or basic functional groups. For N-[2-(hydroxymethyl)phenyl]acetamide, the amide proton is very weakly acidic (pKa typically > 15), and the molecule is not expected to have a significant basic character. The hydroxyl proton is also weakly acidic.

Predicted pKa: Due to the very weak acidic and basic nature of the functional groups, significant ionization is not expected at physiological pH. The pKa of the amide N-H is predicted to be around 17, and the hydroxyl proton pKa is predicted to be around 14.

Experimental Protocol for pKa Determination (UV-Vis Spectrophotometry):

This method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state.

Instrumentation:

-

UV-Vis Spectrophotometer with a thermostatted cell holder

-

pH meter

-

A series of buffers covering a wide pH range

Procedure:

-

A stock solution of N-[2-(hydroxymethyl)phenyl]acetamide is prepared in a suitable solvent (e.g., methanol or water).

-

A series of solutions are prepared in buffers of varying pH, with a constant concentration of the compound.

-

The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

The absorbance at a wavelength that shows a significant change with pH is plotted against the pH.

-

The resulting sigmoidal curve is analyzed to determine the inflection point, which corresponds to the pKa.

Causality and Self-Validation: The presence of isosbestic points in the overlay of the UV-Vis spectra at different pH values indicates a clean equilibrium between two species (the protonated and deprotonated forms), validating the measurement.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and identity of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum:

-

Aromatic Protons (4H): Expected to appear in the range of δ 7.0-8.0 ppm as a complex multiplet due to the ortho substitution pattern.

-

Hydroxymethyl Protons (CH₂OH): A singlet or a triplet (if coupled to the hydroxyl proton) is expected around δ 4.5-5.0 ppm.

-

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 2.0-5.0 ppm.

-

Amide Proton (NH): A broad singlet is expected in the region of δ 8.0-9.5 ppm.

-

Acetyl Methyl Protons (CH₃): A sharp singlet is expected around δ 2.0-2.2 ppm.

Predicted ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): Expected around δ 168-172 ppm.

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-140 ppm). The carbon bearing the acetamido group and the carbon bearing the hydroxymethyl group will be shifted accordingly.

-

Hydroxymethyl Carbon (CH₂OH): Expected around δ 60-65 ppm.

-

Acetyl Methyl Carbon (CH₃): Expected around δ 23-26 ppm.

Experimental Protocol for NMR Spectroscopy:

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, Jeol, Varian) with a frequency of at least 300 MHz for ¹H NMR.

Procedure:

-

Sample Preparation: Approximately 5-10 mg of N-[2-(hydroxymethyl)phenyl]acetamide is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Data Processing and Analysis: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or TMS.

Causality and Self-Validation: The integration of the proton signals should correspond to the number of protons in each environment. The splitting patterns (coupling) provide information about adjacent protons, allowing for the connectivity of the molecule to be confirmed. 2D NMR techniques such as COSY and HSQC can be used to further validate the assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | O-H stretch | Hydroxyl |

| 3300-3100 | N-H stretch | Amide |

| 3100-3000 | C-H stretch | Aromatic |

| 3000-2850 | C-H stretch | Aliphatic (methyl) |

| 1680-1640 | C=O stretch (Amide I) | Amide |

| 1620-1580 | N-H bend (Amide II) | Amide |

| 1600, 1475 | C=C stretch | Aromatic |

| 1200-1000 | C-O stretch | Primary Alcohol |

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

Instrumentation:

-

FT-IR Spectrometer with an ATR accessory.

Procedure:

-

A background spectrum of the clean ATR crystal is recorded.

-

A small amount of the solid N-[2-(hydroxymethyl)phenyl]acetamide is placed onto the ATR crystal.

-

The sample is pressed against the crystal using the pressure arm.

-

The IR spectrum is recorded.

Causality and Self-Validation: The presence of the characteristic absorption bands for the hydroxyl, amide, and aromatic functionalities provides strong evidence for the compound's structure. The absence of significant unexpected peaks indicates the purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 165, corresponding to the molecular weight of the compound, is expected.

-

Key Fragmentation Pathways:

-

Loss of water (H₂O) from the hydroxymethyl group: [M-18]⁺ at m/z = 147.

-

Loss of the acetyl group (CH₃CO): [M-43]⁺ at m/z = 122.

-

Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group to give a fragment at m/z = 134.

-

Formation of the acetyl cation [CH₃CO]⁺ at m/z = 43.

-

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

Instrumentation:

-

Mass Spectrometer with an EI source (often coupled with a Gas Chromatograph - GC-MS).

Procedure:

-

A dilute solution of N-[2-(hydroxymethyl)phenyl]acetamide in a volatile solvent is prepared.

-

The sample is introduced into the ion source (e.g., via direct insertion probe or GC).

-

In the ion source, the molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting ion abundance versus m/z.

Causality and Self-Validation: The observation of the molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern should be consistent with the known fragmentation behavior of amides, alcohols, and aromatic compounds, providing further structural confirmation.

Visualization of Experimental Workflows

To aid in the practical application of the described protocols, the following diagrams illustrate the logical flow of the experimental work.

Synthesis and Purification Workflow

Caption: Workflow for the comprehensive physicochemical characterization.

Conclusion

The thorough physicochemical characterization of N-[2-(hydroxymethyl)phenyl]acetamide is a critical endeavor for its potential development as a pharmaceutical agent. This guide has provided a framework for this characterization, combining theoretical predictions with robust, validated experimental protocols. While a complete set of experimental data for this specific molecule is not currently in the public domain, the methodologies outlined herein provide a clear path for researchers to obtain this vital information. By systematically determining the melting point, boiling point, solubility, logP, pKa, and spectroscopic profile, scientists can build a comprehensive understanding of this molecule, enabling informed decisions in the drug discovery and development process. This integrated approach, grounded in the principles of analytical chemistry, ensures the scientific integrity and trustworthiness of the data generated, ultimately accelerating the journey from molecule to medicine.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

-

American Elements. (n.d.). N-(2-(Hydroxymethyl)phenyl)acetamide. Retrieved January 12, 2026, from [Link]

- Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved January 12, 2026, from a course resource detailing amide properties.

Sources

- 1. 2-hydroxy-N-methyl-2-phenylacetamide | C9H11NO2 | CID 572063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H33454.03 [thermofisher.com]

- 3. N-(Hydroxymethyl)phenylacetamide | C9H11NO2 | CID 138717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. webhome.auburn.edu [webhome.auburn.edu]

- 5. This compound | C9H11NO2 | CID 339292 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Acetamidobenzyl Alcohol: Structure, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of synthetic organic chemistry and medicinal research, the utility of bifunctional molecules as versatile scaffolds cannot be overstated. 2-Acetamidobenzyl alcohol, also known as N-[2-(hydroxymethyl)phenyl]acetamide, is one such compound that presents a unique combination of functional groups: a primary alcohol and a secondary acetamide, ortho-substituted on a benzene ring. This specific arrangement provides a valuable platform for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and potential pharmaceutical intermediates. This guide offers a comprehensive technical overview of this compound, delving into its molecular characteristics, synthesis, spectroscopic identity, and applications, with the aim of equipping researchers with the foundational knowledge required for its effective use.

Molecular Structure and Physicochemical Properties

The structural identity of a molecule is the cornerstone of its chemical behavior and potential applications. This compound's architecture consists of a central phenyl ring substituted at the C1 and C2 positions with a hydroxymethyl (-CH₂OH) and an acetamido (-NHCOCH₃) group, respectively. This ortho-positioning is critical, as it allows for potential intramolecular interactions and cyclization reactions that are not possible with its meta and para isomers.

The molecular formula for this compound is C₉H₁₁NO₂.[1][2] Its structure is confirmed through various analytical techniques, which will be discussed in a later section.

Visualization of Molecular Structure

Caption: 2D structure of N-[2-(hydroxymethyl)phenyl]acetamide.

Physicochemical Data Summary

The fundamental physical and chemical properties of this compound are summarized below. These values are critical for designing experiments, including selecting appropriate solvent systems and predicting the compound's behavior in various chemical environments.

| Property | Value | Reference |

| IUPAC Name | N-[2-(hydroxymethyl)phenyl]acetamide | [2] |

| CAS Number | 20939-77-9 | [2][3] |

| Molecular Formula | C₉H₁₁NO₂ | [1][2] |

| Molecular Weight | 165.19 g/mol | [2] |

| Monoisotopic Mass | 165.07898 Da | [1] |

| XLogP3 | 0.2 | [2] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Appearance | White to beige crystalline powder | [5] |

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and reliable method involves the acetylation of the corresponding amino alcohol, 2-aminobenzyl alcohol. This approach is often preferred due to the commercial availability of the starting material and the straightforward nature of the acylation reaction. An alternative involves the selective reduction of 2-acetamidobenzaldehyde.

Synthetic Workflow: Acetylation of 2-Aminobenzyl Alcohol

The rationale for this pathway lies in the high reactivity of the primary amine group towards acylating agents like acetic anhydride, while the primary alcohol remains largely unreactive under controlled, mild conditions. This chemoselectivity allows for a clean transformation with high yields.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

-

Dissolution: Dissolve 2-aminobenzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 eq) or pyridine, to the solution to act as an acid scavenger for the acetic acid byproduct.

-

Acetylation: Slowly add acetic anhydride (1.05 eq) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with a dilute HCl solution (to remove excess base), a saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The combination of IR, NMR, and Mass Spectrometry provides a complete picture of the molecular structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its key functional groups.[6]

| Functional Group | Expected Absorption Range (cm⁻¹) | Description |

| O-H (Alcohol) | 3400 - 3300 | Strong, broad peak due to hydrogen bonding. |

| N-H (Amide) | 3300 - 3250 | Moderate, sharp peak. |

| C-H (Aromatic) | 3100 - 3000 | Weak to moderate peaks. |

| C=O (Amide I) | ~1660 | Strong, sharp peak. |

| N-H Bend (Amide II) | ~1550 | Moderate peak. |

| C-O (Alcohol) | 1250 - 1000 | Strong peak. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise connectivity of atoms.

-

¹H NMR: The proton NMR spectrum will provide distinct signals for each type of proton. Key expected signals include a singlet for the acetyl methyl protons (~2.0 ppm), a doublet for the benzylic methylene protons (~4.5 ppm), a triplet for the alcohol proton (~5.2 ppm, may be broad and exchangeable with D₂O), and complex multiplets in the aromatic region (7.2-7.6 ppm).[7] The splitting patterns are crucial for confirming the ortho-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. Expected chemical shifts include the methyl carbon (~24 ppm), the methylene carbon (~63 ppm), the carbonyl carbon (~169 ppm), and six signals in the aromatic region (120-140 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can offer structural information through fragmentation patterns.

| Analysis | Expected Result (m/z) | Interpretation |

| Molecular Ion [M]⁺ | 165 | Corresponds to the molecular weight of the compound. |

| [M+H]⁺ | 166.08626 | Protonated molecule, often observed in ESI-MS.[1] |

| [M+Na]⁺ | 188.06820 | Sodium adduct, common in ESI-MS.[1] |

| Fragment [M-H₂O]⁺ | 147 | Loss of a water molecule from the alcohol group. |

| Fragment [M-CH₂CO]⁺ | 123 | Loss of a ketene fragment from the acetamido group. |

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, particularly for creating molecules of interest to the pharmaceutical industry.

-

Synthesis of N-Heterocycles: 2-aminobenzyl alcohols are known precursors for the synthesis of quinolines and quinazolines, which are privileged structures in medicinal chemistry.[8] The acetamido group in this compound can be hydrolyzed back to the amine in situ or used directly in cyclization strategies, providing a stable and easily handled starting material.

-

Intermediate for APIs: The dual functionality of the molecule allows for sequential or orthogonal chemical modifications. The alcohol can be oxidized to an aldehyde or acid, or converted to an ether or ester, while the amide provides a site for further N-alkylation or modification. This makes it an attractive intermediate for constructing more complex active pharmaceutical ingredients (APIs).[5]

-

Prodrug Strategies: The hydroxyl group can be esterified with a drug molecule containing a carboxylic acid. This can create a prodrug that may improve properties like solubility or membrane permeability, with the ester linkage designed to be cleaved by metabolic enzymes in vivo to release the active drug.[9]

Caption: Synthetic utility of this compound in chemical synthesis.

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. The information is derived from its Safety Data Sheet (SDS).[10]

GHS Hazard Information

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[2][10] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[2][10] |

| STOT - Single Exposure | H335: May cause respiratory irritation.[2][10] |

Recommended Precautions

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep locked up.[10]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

This compound is a compound of significant interest due to its versatile bifunctional nature. Its well-defined molecular structure and predictable physicochemical properties make it a reliable building block for complex organic synthesis. For researchers in drug discovery and development, it offers a stable and accessible platform for creating novel heterocycles and potential API candidates. A thorough understanding of its synthesis, spectroscopic signature, and safe handling procedures, as outlined in this guide, is paramount for leveraging its full synthetic potential.

References

- PubChemLite. (n.d.). This compound (C9H11NO2). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAdSf6ttkqRxzI8941khcCF3qh5EL45KNccxNhyzuxg4CTOxmNShlCY_XPoe1RyFgjNc4L8g-F4FoWg0LS5oVS_do7esDQGJSyECCmfej1Ki81qvVABGN7AsHxqap5JMApGiSaIvKv84dksg==

- ChemicalBook. (2023). This compound - Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiF0-U12WoA2SJUuQx6zKwkzTL1zCWIYavPaLoMbmskQqIa_sl4IPUueBmQx13T70aTV7so5IbBtZDv-WlWqvaDQgGGTYNIi9oSPERpOONm0xkKCNTzZMSnXagSJtDd_XgszTryD9PzXhtNB2szLiGnLW7xWJ5hB2o

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcHj8OwniH_w-uxfg42OYTkFy8ljsUoq3JNr4rsw6IW-vGazuEdDm8mSZ6XxtWQVPQCxxW-V6oKetu5sVuq1gPlzYfwgof5p0YBLMi_W5L265qup-vkKktuugNkgTqXE_PciUVW4Zk5JvR

- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2aNnQu3DVQg1FUs6GNVWfWT2b15bMwimeDlG2DiNGpBkr6SV4mDXFEUs69_JSDb_96tMWdvUQFehawTSWnXWIuWkDfscCVE9fqkouYCcvnQQ52WN9sChVyr-2yd4R

- National Center for Biotechnology Information. (n.d.). 4-Acetaminobenzyl alcohol. PubChem Compound Database. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHty7EDvdeDP5Kdu_oA4BMXVFyRwpy095JQZDbqQs5OkYSvR3DNArLZHO5H7-7kiubv9ura-XD0O6upz_KGGVejHF8SszV7ha84wRkV2w-hWPBOUdYYPVuavkZb17m4suOVB2Rlz3hi2kuwsS1XejuS_Hw8yZ6KPIXLZ_IjRQ==

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPMpUNrpVflJLIWaFlmOQDm2LdjuHifR9UwRh93mpKKHBR4dB0pQmcBjB9gM9smN8E1M5-wIk_A3epH_oFNaE8MCmu_Jh8TCpqzSHda9Z2fxdQ0GZcaW6-vw2cOJZQUrW2xROJfmAICXCpfQwwPdNKxO6WhMUXvDnv9D9zGQH3aUw-ZIkcSfQPioZ4RxaURiUY39LT61Rvg0jKFvBl_D5DDx6BpOySZNUt5heDlfTURdv9iI5jTyAxJa5yM1MzeD13YF6etwXENK5MLzAmojSEfttgyqMYt4c6wt6vEggc

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Bromobenzyl Alcohol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeTHV4Btk8X44rSsp3epHO0wEIETKvFTVPp9tCdBohU_urXndr-AMBPMi97WI-aX_iE1Rd4w6i4GhvNIJv811txuFLsIDYNKAbr3mqup6F2HSOAy13jymwo3ICA5FftqyJuuviPyepgNjBLeP4AuBdBkgePd_-UCcgVy3lGADQQW0Z1IS8uHflFBYgrTuLMQ9DlKsaloA1X5nuNhZ_frWf65HeTuCsAMEG6FlHkwjFcqEqydbCo3Q4ThPI

- Karimian, S., et al. (2024). Recent Advances in the Use of 2‐Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N‐Heterocycles. Advanced Synthesis & Catalysis.

- Rautio, J., et al. (2024). Prodrugs as empowering tools in drug discovery and development. Chemical Society Reviews.

Sources

- 1. PubChemLite - this compound (C9H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C9H11NO2 | CID 339292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 4-Acetaminobenzyl alcohol | C9H11NO2 | CID 152141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-ACETAMIDOBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of 2-Acetamidobenzyl Alcohol in Common Organic Solvents

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of the physicochemical properties of molecules is paramount for their successful application. 2-Acetamidobenzyl alcohol (CAS No: 20939-77-9), a key building block in organic synthesis, presents a unique solubility profile owing to its combination of polar functional groups and an aromatic backbone. This guide provides a comprehensive analysis of the solubility of this compound in a range of common organic solvents.

This document moves beyond a simple tabulation of data. It delves into the molecular interactions that govern solubility, offering a predictive framework based on the principles of "like dissolves like." For drug development professionals and researchers, this guide offers field-proven insights into solvent selection for synthesis, purification, and formulation. Furthermore, a detailed, self-validating experimental protocol is provided, empowering scientists to determine precise quantitative solubility data in their own laboratories.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular structure characterized by a benzene ring substituted with a hydroxymethyl group (-CH2OH) and an acetamido group (-NHCOCH3) at the ortho position. This arrangement gives rise to its specific polarity and hydrogen bonding capabilities.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| XLogP3 | 0.2 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

The presence of both a hydroxyl and an amide group allows this compound to act as both a hydrogen bond donor and acceptor, a critical factor in its solubility in protic solvents. The XLogP3 value of 0.2 suggests a relatively balanced hydrophilic-lipophilic character.

Predictive Solubility Analysis

Factors Governing Solubility

The solubility of this compound is primarily influenced by the following intermolecular interactions:

-

Hydrogen Bonding: The hydroxyl (-OH) and amide (-NH) groups can donate hydrogen bonds, while the oxygen atoms of the hydroxyl and carbonyl groups can accept hydrogen bonds. This is the most significant factor for its solubility in protic solvents like alcohols.

-

Dipole-Dipole Interactions: The polar nature of the acetamido and hydroxymethyl groups leads to a significant molecular dipole, promoting solubility in polar aprotic solvents.

-

Van der Waals Forces: The benzene ring contributes to London dispersion forces, allowing for some solubility in nonpolar solvents.

The interplay of these forces dictates the solubility profile summarized in the table below.

Predicted Solubility in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between the solvent's hydroxyl group and the solute's hydroxyl and acetamido groups. Benzyl alcohol, a related compound, is miscible with ethanol[2]. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | Strong dipole-dipole interactions. The carbonyl group of the solvent can accept hydrogen bonds from the solute. Acetone is miscible with ethanol and water, indicating its ability to interact with polar molecules[3]. |

| Chlorinated | Dichloromethane | Moderate | Dipole-dipole interactions are the primary driver of solubility. The lack of hydrogen bonding from the solvent may limit solubility compared to polar protic solvents. |

| Aromatic | Toluene | Low to Moderate | While both solute and solvent have aromatic rings, promoting pi-pi stacking, the high polarity of the solute's functional groups limits its miscibility with the nonpolar solvent. Benzyl alcohol has limited solubility in toluene[4]. |

| Aliphatic | Hexane | Very Low | The nonpolar nature of hexane results in weak van der Waals forces with the polar functional groups of this compound, leading to poor solubility. Benzyl alcohol and hexane have very limited miscibility[5]. |

This predictive table serves as a valuable starting point for solvent screening in various applications.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following gravimetric method provides a reliable and self-validating approach. This protocol is based on established methodologies for determining the solubility of solid compounds in liquid solvents.

Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all solvents used.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[6].

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of solvent vapors[7].

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Wash hands after handling the compound[6].

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed vials for solvent evaporation

-

Oven or vacuum oven

Experimental Workflow Diagram

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in common organic solvents. By integrating theoretical principles with a predictive analysis based on molecular structure, this document serves as a valuable resource for researchers and drug development professionals. The detailed experimental protocol empowers scientists to generate precise, quantitative solubility data, which is critical for informed decision-making in synthesis, purification, and formulation. A thorough understanding of solubility, as outlined in this guide, is a cornerstone of efficient and successful chemical and pharmaceutical development.

References

-

3M. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2020, October 17). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Benzylamine. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl Alcohol. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved from [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetyl-N-benzylacetamide. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

The Japanese Pharmacopoeia. (n.d.). Benzyl Alcohol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl alcohol with Toluene and Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl alcohol with Hexane (n-hexane) and Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]

-

IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Butyl Paraben in Methanol, Ethanol, Propanol, Ethyl Acetate, Acetone, and Acetonitrile. Retrieved from [Link]

-

Purosolv. (n.d.). Acetone (USP/NF, BP, EP, IP) Pharma Grade. Retrieved from [Link]

-

PubChem. (n.d.). Methanol. Retrieved from [Link]

-

ResearchGate. (n.d.). Study of some volumetric properties of the pharmaceutical model solvent system ethanol + ethyl acetate at several temperatures. Retrieved from [Link]

-

PubChem. (n.d.). Acetone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analytical Method Development and Validation for the Quantification of Acetone and Isopropyl Alcohol in the Tartaric Acid Base Pellets of Dipyridamole Modified Release Capsules by Using Headspace Gas Chromatographic Technique. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Acetate. Retrieved from [Link]

Sources

- 1. This compound | C9H11NO2 | CID 339292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Acetone (USP/NF, BP, EP, IP) Pharma Grade by Purosolv [purosolv.com]

- 4. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 2-Acetamidobenzyl Alcohol

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic routes to 2-Acetamidobenzyl Alcohol, a valuable building block in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two primary, reliable synthetic pathways. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and expected characterization data to ensure scientific integrity and reproducibility. Furthermore, a comparative analysis of the synthetic routes is provided to aid in the selection of the most appropriate method based on laboratory-specific constraints and objectives.

Introduction

This compound, also known as N-[2-(hydroxymethyl)phenyl]acetamide, is an organic compound with the molecular formula C₉H₁₁NO₂.[1] Its structure, featuring both a protected amine and a primary alcohol on a benzene ring, makes it a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and other biologically active compounds. The strategic placement of the acetamido and hydroxymethyl groups allows for a range of subsequent chemical transformations.

This guide will focus on two of the most common and practical synthetic routes for the preparation of this compound:

-

Route A: Acetylation of 2-aminobenzyl alcohol.

-

Route B: Reduction of 2-nitrobenzyl alcohol followed by acetylation.

A brief discussion of a potential, though less direct, route from isatoic anhydride will also be presented. The primary focus will be on providing detailed, self-validating protocols that enable a researcher to not only perform the synthesis but also to confidently verify the identity and purity of the final product.

Strategic Overview of Synthetic Pathways

The selection of a synthetic route is a critical decision in chemical synthesis, often dictated by factors such as the availability of starting materials, cost, scalability, and safety considerations. The following flowchart provides a high-level decision-making framework for the synthesis of this compound.

Caption: Decision flowchart for selecting a synthetic route to this compound.

Detailed Synthesis Protocols

Route A: Acetylation of 2-Aminobenzyl Alcohol

This is the most direct and atom-economical approach to this compound. The reaction involves the nucleophilic attack of the amino group of 2-aminobenzyl alcohol on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.

3.1.1. Underlying Principle and Mechanism

The acetylation of an amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion as a leaving group, and subsequent deprotonation of the nitrogen to yield the stable amide product. The reaction is often carried out in the presence of a mild base or can be performed under neutral or slightly acidic conditions.

3.1.2. Experimental Protocol

Caption: Workflow for the synthesis of this compound via Route A.

3.1.3. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Aminobenzyl alcohol | C₇H₉NO | 123.15 | 1.0 eq | Starting material |

| Acetic anhydride | C₄H₆O₃ | 102.09 | 1.1 eq | Acetylating agent |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~10 mL / g of SM | Solvent |

| Sat. aq. NaHCO₃ | NaHCO₃ | 84.01 | As needed | For quenching |

| Brine | NaCl (aq) | - | As needed | For washing |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Ethyl acetate | C₄H₈O₂ | 88.11 | As needed | Recrystallization |

| Hexanes | C₆H₁₄ | - | As needed | Recrystallization |

3.1.4. Characterization Data (Expected)

-

Appearance: White to off-white solid.

-

Melting Point: The isomeric 4-acetamidobenzyl alcohol has a reported melting point of 120-126 °C. The melting point of the 2-isomer is expected to be in a similar range.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.0-8.5 (br s, 1H, NH -C=O)

-

δ 7.2-7.6 (m, 4H, Ar-H )

-

δ 4.7 (s, 2H, Ar-CH₂ -OH)

-

δ 2.2 (s, 3H, CH₃ -C=O)

-

δ 1.8-2.5 (br s, 1H, OH )

-

-

IR (KBr, cm⁻¹):

Route B: Two-Step Synthesis from 2-Nitrobenzyl Alcohol

3.2.1. Underlying Principle and Mechanism

Step 1: Reduction of the Nitro Group. The aromatic nitro group can be reduced to a primary amine using various methods. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine, or formic acid) is a common and clean method.[5][6][7] The reaction proceeds through nitroso and hydroxylamine intermediates.

Step 2: Acetylation. The resulting 2-aminobenzyl alcohol is then acetylated as described in Route A. This can sometimes be performed in a one-pot procedure following the reduction.

3.2.2. Experimental Protocol

Caption: Workflow for the synthesis of this compound via Route B.

3.2.3. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Nitrobenzyl alcohol | C₇H₇NO₃ | 153.14 | 1.0 eq | Starting material |

| Palladium on Carbon (10%) | Pd/C | - | 5-10 mol% | Catalyst |

| Ethanol | C₂H₅OH | 46.07 | Solvent | For reduction |

| Formic Acid | CH₂O₂ | 46.03 | ~3 eq | Hydrogen source |

| Celite | SiO₂ | - | As needed | Filtration aid |

| Other reagents | - | - | - | As per Route A |

3.2.4. Characterization Data (Expected)

The expected characterization data for the final product is identical to that listed in section 3.1.4.

Alternative Route: From Isatoic Anhydride

Isatoic anhydride can serve as a precursor to ortho-substituted anilines. A plausible, though multi-step, route to this compound could involve the reduction of isatoic anhydride to 2-aminobenzyl alcohol, followed by acetylation. However, the selective reduction of the anhydride and one of the carbonyl groups to a primary alcohol while preserving the other functionalities can be challenging and may require specialized reducing agents, potentially leading to lower overall yields. Due to these complexities, this route is generally less preferred for the direct synthesis of this compound compared to Routes A and B.

Process Optimization and Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction (Route A) | Insufficient acetic anhydride; short reaction time. | Increase the equivalents of acetic anhydride slightly (to 1.2 eq). Extend the reaction time and monitor by TLC. |

| Incomplete Reduction (Route B) | Deactivated catalyst; insufficient hydrogen source. | Use fresh, high-quality catalyst. Ensure an adequate amount of the hydrogen donor. If using H₂ gas, ensure the system is properly purged and pressurized. |

| Low Yield | Product loss during aqueous work-up due to some water solubility. | Saturate the aqueous layer with NaCl (brine) before extraction to decrease the solubility of the product. Perform multiple extractions with the organic solvent. |

| Product is an oil, not a solid | Presence of impurities (e.g., residual solvent, starting material). | Ensure complete removal of solvent under high vacuum. If impurities are present, re-purify by column chromatography (e.g., silica gel with an ethyl acetate/hexanes gradient). |

Comparative Analysis of Synthetic Routes

| Feature | Route A: Acetylation of 2-Aminobenzyl Alcohol | Route B: From 2-Nitrobenzyl Alcohol |

| Number of Steps | 1 | 2 |

| Starting Material | 2-Aminobenzyl alcohol | 2-Nitrobenzyl alcohol |

| Key Reagents | Acetic anhydride | Pd/C, H₂ source, Acetic anhydride |

| Typical Yield | High | Good to High |

| Scalability | Excellent | Good (handling of H₂ may be a concern on a large scale) |

| Safety | Acetic anhydride is corrosive. | Flammable solvents and catalyst. H₂ gas is explosive. |

| Cost-Effectiveness | Dependent on the cost of 2-aminobenzyl alcohol. | Often more cost-effective if 2-nitrobenzyl alcohol is significantly cheaper. |

Conclusion

References

- Infrared Spectroscopy Interpretation. (n.d.). Retrieved from [Source on general IR absorptions, e.g., university chemistry resources].

- Google Patents. (n.d.). Production of 2-aminobenzylalcohol. JPH07242603A.

- Govindaraju, M., & Wishart, D. S. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(2), 121–135.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 339292, this compound. Retrieved from [Link].

- BenchChem. (2025). A Comparative Guide to the Reduction of Nitro Compounds.

- ResearchGate. (2025). Synthesis and characterization of N-alkyl hydroxyacetamides.

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link].

- Scribd. (n.d.). Synthesis of Para Hydroxy Phenyl Acetamide.

- Interpreting Infrared Spectra. (n.d.). Retrieved from [Source on general IR absorptions, e.g., university chemistry resources].

- Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives.

- ResearchGate. (n.d.). 1H NMR chemical shift and coupling constant data of acetylated derivatives.

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link].

-

PrepChem. (n.d.). Preparation of N-(hydroxymethyl)acetamide acetate (ester). Retrieved from [Link].

- ChemicalBook. (n.d.). N-(HYDROXYMETHYL)ACETAMIDE synthesis.

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link].

- University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [A university resource for IR spectroscopy].

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.

- ResearchGate. (2024). Recent Advances in the Use of 2-Aminobenzyl Alcohols in the Synthesis of Quinolines, Quinazolines and Other N-Heterocycles.

-

Organic Chemistry Portal. (2021). Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes. Retrieved from [Link].

- BenchChem. (2025). Application Notes and Protocols for the Reduction of 4-Nitrobenzyl Alcohol.

- Royal Society of Chemistry. (n.d.). One-pot synthesis of dihydroquinolones by sequential reactions of o-aminobenzyl alcohol derivatives with Meldrum's acids.

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link].

- ResearchGate. (n.d.). Acetylation of alcohols, phenols, amines, and thiols under catalyst-and solvent-free conditions.

- ResearchGate. (2025). Synthesis of Quinolines via Pd/C-Catalyzed Cyclization of 2-Aminobenzyl Alcohol with Ketones.

Sources

- 1. This compound | C9H11NO2 | CID 339292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Structural Imperative of 2-Acetamidobenzyl Alcohol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Acetamidobenzyl Alcohol

This compound, with the chemical formula C₉H₁₁NO₂, is an organic compound of significant interest in synthetic chemistry and drug discovery.[1] Its structure, featuring a primary alcohol and an acetamido group on a benzene ring, makes it a versatile building block for the synthesis of various heterocyclic compounds, including quinolines and quinazolines.[2] For researchers in medicinal chemistry and materials science, unambiguous confirmation of its molecular structure and purity is a critical first step, underpinning the reliability and reproducibility of all subsequent research.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques used to elucidate and verify the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a simple presentation of data, delving into the causality behind the observed signals and the experimental logic that ensures self-validating results.

Compound Profile:

-

IUPAC Name: N-[2-(hydroxymethyl)phenyl]acetamide[1]

-

Molecular Formula: C₉H₁₁NO₂[1]

-

Molecular Weight: 165.19 g/mol [1]

-

CAS Number: 20939-77-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can construct a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The Logic of Proton Environments ¹H NMR provides information on the number of distinct proton environments, the number of protons in each environment, and their connectivity. The chemical shift (δ) of a proton is dictated by its electronic environment; electronegative atoms like oxygen and nitrogen deshield nearby protons, shifting their signals downfield (to a higher ppm). Spin-spin coupling, observed as signal splitting, reveals the number of neighboring protons, following the n+1 rule.

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred as it ensures the exchangeable N-H and O-H protons are typically observed, whereas they can sometimes be broadened or absent in CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference standard.

-

Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using a standard pulse sequence on a 400 MHz or higher field instrument.

-

Processing: Fourier transform the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and integrate the signals to determine the relative proton counts.

Data Interpretation and Analysis The following table outlines the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from structurally similar compounds.[3][4][5]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | ~9.4 | Singlet (broad) | 1H | N-H (Amide) | The amide proton is significantly deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. |

| b | 7.2 - 7.6 | Multiplet | 4H | Ar-H (Aromatic) | The four protons on the benzene ring will appear as a complex multiplet due to their differing electronic environments and coupling to each other. |

| c | ~5.1 | Triplet (broad) | 1H | O-H (Alcohol) | The alcohol proton signal is exchangeable and often broad. It may appear as a triplet due to coupling with the adjacent CH₂ group. |